
2-(Difluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)pyrrolidine is a chemical compound with the molecular formula C5H9F2N It is characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyrrolidine typically involves the fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors. One common method includes the N-alkylation of pyrrolidine with ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar fluorination techniques as those used in laboratory settings, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted under specific conditions, often involving electron-withdrawing substituents.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous conditions with an electron-withdrawing group to stabilize the intermediate.
Substitution: Requires specific reagents that can facilitate the replacement of the difluoromethyl group.
Major Products:
Hydrolysis: Leads to the formation of pyrrolidine derivatives with modified functional groups.
Substitution: Results in the formation of new compounds with different substituents replacing the difluoromethyl group.
Scientific Research Applications
2-(Difluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s binding affinity and stability, making it a valuable scaffold in medicinal chemistry . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyrrolidine
- 3-(Difluoromethyl)pyrrolidine
- 4-(Difluoromethyl)pyrrolidine
Comparison: 2-(Difluoromethyl)pyrrolidine is unique due to the specific positioning of the difluoromethyl group on the pyrrolidine ring. This positioning influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H9F2N |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
2-(difluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2 |
InChI Key |
BRJUDDAYKBMPMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


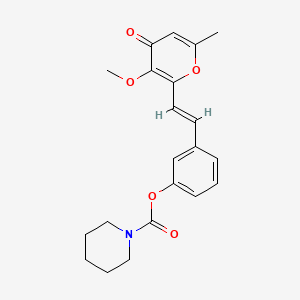

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester](/img/structure/B12364536.png)
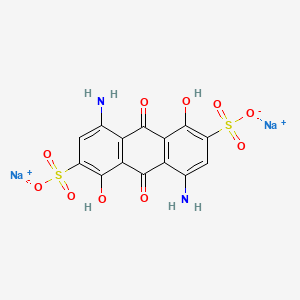
![(3S,4R,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-4-hydroxy-3,5-dimethyloxolan-2-one](/img/structure/B12364548.png)
![3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)
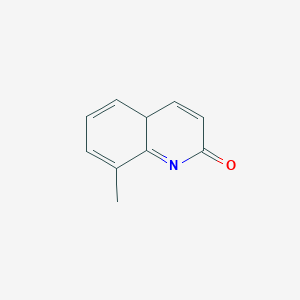
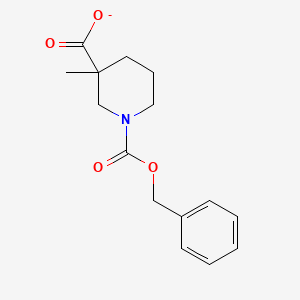


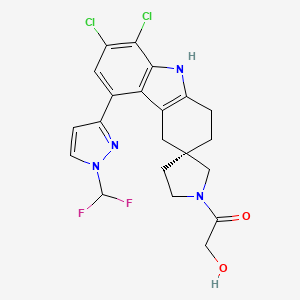
![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)


